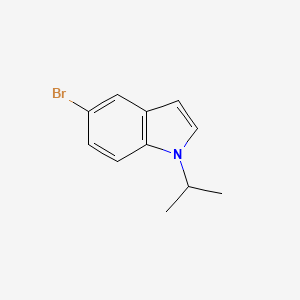
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
Overview
Description
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related thiadiazole compounds involves the condensation of different aldehydes with amino-thiadiazoles. For instance, the Schiff base ligand 2-[5-(Pyridin-2-ylmethylene)-amino]1,3,4-thiadiazol-2-yl-phenol was synthesized by condensing 2-pyridine carboxaldehyde with 2-amino-5-phenyl-1,3,4-thiadiazol in an alcoholic solution . Similarly, 2-(1,3,4-thiadiazolylaminomethyl)phenols were synthesized by reducing the CN double bond of intermediate Schiff bases prepared from 2-amino-5-alkyl(aryl)-1,3,4-thiadiazoles and salicylaldehyde . These methods could potentially be adapted for the synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been studied using various spectroscopic techniques. For example, the Schiff base ligand and its metal complexes were characterized using FTIR, UV-Vis absorption, elemental analysis, thermal analysis, 1H-NMR, and mass spectroscopy . X-ray diffraction methods have also been employed to determine the crystal structure of related compounds, providing detailed information about bond lengths, bond angles, and intermolecular interactions .
Chemical Reactions Analysis
The thiadiazole compounds exhibit the ability to form complexes with various metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II) . These complexes are formed through the coordination of the ligand to the metal ions, resulting in dinuclear complexes with a formula of M2L2. The reactivity of these compounds suggests that 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol could also form metal complexes, which could be of interest for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The synthesized compounds and their metal complexes have been studied for their spectroscopic and thermodynamic properties . The fungicidal activity of some thiadiazole derivatives has also been evaluated, with certain compounds showing moderate activity against plant pathogens . These properties are crucial for understanding the potential applications of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol in various domains.
Scientific Research Applications
1. Urease Inhibitor
- Application Summary : The compound is used as a urease inhibitor, which is important in the treatment of infections caused by Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection .
- Methods of Application : The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
- Results : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM, which is significantly lower than the IC50 values of standard inhibitors thiourea and hydroxyurea (22.00 and 100.00 µM, respectively) .
2. Electrosynthesis of New 1,3,4-Thiadiazole Derivatives
- Application Summary : The compound is used in the electrosynthesis of new 1,3,4-thiadiazole derivatives .
- Methods of Application : The electrosynthesis was conducted by constant current electrolysis (CCE), a facile and cost-effective method for the formation of S-S and S-C bonds .
- Results : The electrosynthesis resulted in new 1,3,4-thiadiazole derivatives. The biological activity of the products was also analyzed via an in silico method .
3. Anticancer Agents
- Application Summary : The 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents .
- Results : The compounds have shown antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .
4. Synthesis of New Amines Exhibiting Anti-convulsant Activity
- Application Summary : The compound is used to prepare new amines that exhibit anti-convulsant activity .
- Results : The synthesized amines have shown anti-convulsant properties .
5. Induction of Apoptosis in Tumor Cells
- Application Summary : The compound is used in the context of cytostatic treatment, with the primary objective being to induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .
- Results : The application of the compound has shown promising results in impeding the proliferation of tumor cells .
6. Synthesis of Indole Derivatives
- Application Summary : The compound is used in the synthesis of indole derivatives, which possess various biological activities .
- Results : The synthesized indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
7. Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
- Application Summary : The compound is used in the synthesis of NNRTIs, which are used in HIV infection therapy .
- Results : Due to their high selectivity and low cytotoxicity, NNRTIs have gained an increasingly important role in HIV infection therapy .
8. Synthesis of Drugs Containing 1,2,4-triazole Moiety
- Application Summary : The compound is used in the synthesis of drugs containing 1,2,4-triazole moiety, which are prescribed to treat chronic hepatitis B and C, insomnia, anxiety and panic disorders, depression, migraine headaches, and fungal infections of organ transplantation and nail .
- Results : The synthesized drugs have shown effectiveness in treating the mentioned conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMYJKHGDYTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425697 | |
| Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | |
CAS RN |
85003-78-7 | |
| Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



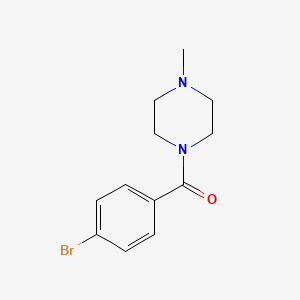

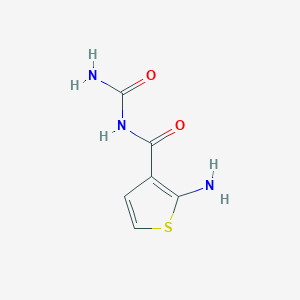
![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)

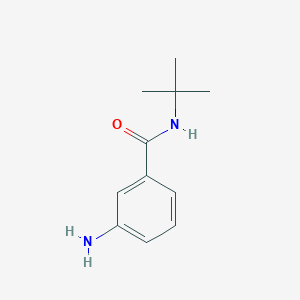
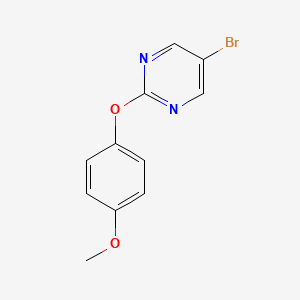
![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)
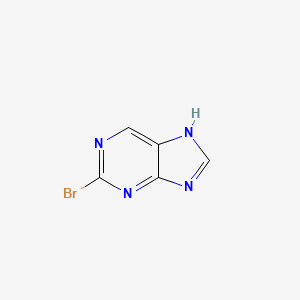
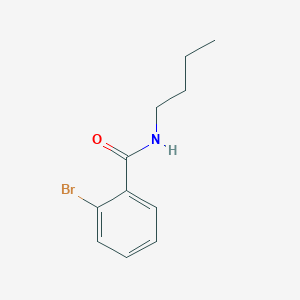

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)
